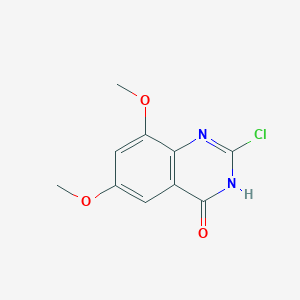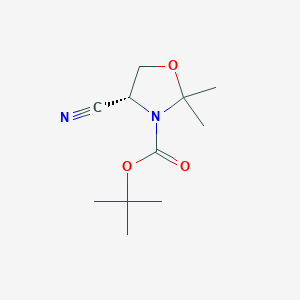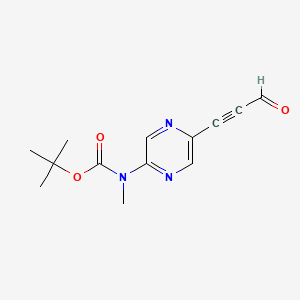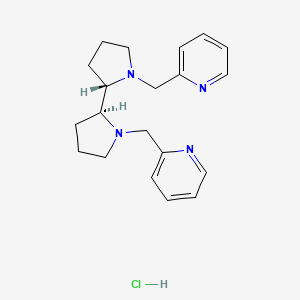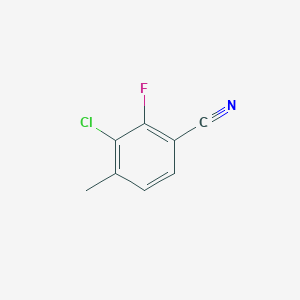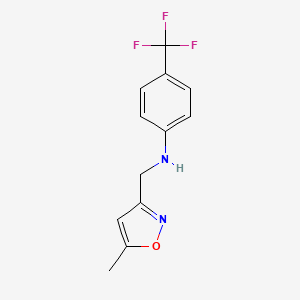![molecular formula C13H16BrFOZn B14894968 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Cyclohexyloxy)methyl]-4-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are employed to achieve consistent results.
化学反应分析
Types of Reactions
2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide primarily undergoes:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used.
科学研究应用
2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials and polymers.
作用机制
The compound exerts its effects through the formation of carbon-carbon bonds via cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired product.
相似化合物的比较
Similar Compounds
- 2-[(Cyclohexyloxy)methyl]-4-fluorophenylmagnesium bromide
- 4-Fluorobenzylmagnesium chloride
Uniqueness
Compared to similar organomagnesium compounds, 2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide offers better stability and reactivity in certain cross-coupling reactions. Its unique structure allows for more efficient formation of carbon-carbon bonds under milder conditions.
属性
分子式 |
C13H16BrFOZn |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(cyclohexyloxymethyl)-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h4,6,9,13H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
QQOAMVYQUUKHPG-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)OCC2=[C-]C=CC(=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



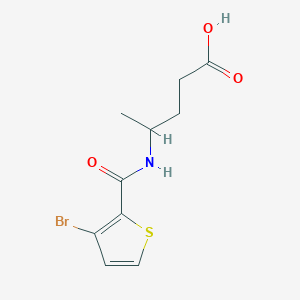
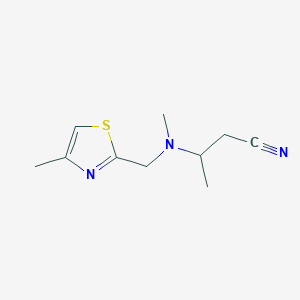

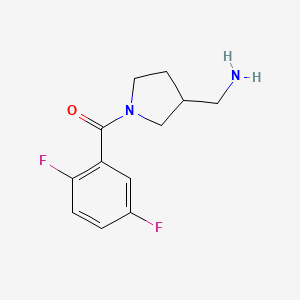
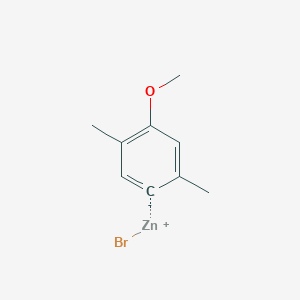
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
